molecular formula C9H13N3O3S B14208994 2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide CAS No. 824938-43-4

2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide

Cat. No.: B14208994
CAS No.: 824938-43-4
M. Wt: 243.29 g/mol
InChI Key: CYJOHVGVSWHAAE-UHFFFAOYSA-N
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Description

2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a sulfamoylphenyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium thiocyanate in absolute ethanol. The mixture is refluxed for 3 hours, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can undergo condensation reactions with carbonyl compounds to form imines or amides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Condensation Reactions: Reagents such as aldehydes or ketones are used, often in the presence of acid or base catalysts.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with aldehydes can yield imines, while oxidation can produce sulfonamides.

Scientific Research Applications

2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets include the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-sulfamoylphenyl)acetamide
  • 2-cyano-N-(4-sulfamoylphenyl)acetamide
  • 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide

Uniqueness

2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide is unique due to its specific structure, which allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound in the development of targeted anticancer therapies .

Properties

CAS No.

824938-43-4

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C9H13N3O3S/c10-5-9(13)12-6-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6,10H2,(H,12,13)(H2,11,14,15)

InChI Key

CYJOHVGVSWHAAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN)S(=O)(=O)N

Origin of Product

United States

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